AST5902 trimesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

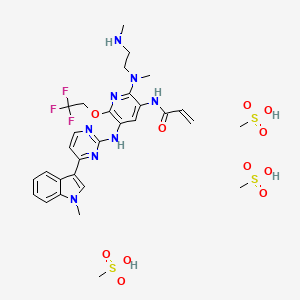

methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCDPFVVSHJNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41F3N8O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AST5902 Trimesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR T790M mutation.[1][2][3] AST5902 is formed via N-demethylation of Alflutinib, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][4] At steady-state, the plasma exposure to AST5902 is comparable to that of the parent drug, Alflutinib, highlighting its significant contribution to the overall clinical efficacy.[1][2][5] This guide provides a detailed overview of the mechanism of action of AST5902, focusing on its molecular interactions, effects on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: EGFR Inhibition

This compound exerts its antineoplastic activity by potently and selectively inhibiting the kinase activity of the epidermal growth factor receptor (EGFR).[4] As a third-generation EGFR-TKI, it is designed to be particularly effective against EGFR proteins harboring activating mutations, including the T790M resistance mutation, while showing lower activity against wild-type (WT) EGFR.[2][4]

The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, the receptor is constitutively active, leading to uncontrolled cell growth.

AST5902, like its parent compound, is an irreversible inhibitor that forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding blocks the autophosphorylation of EGFR and subsequently inhibits the activation of its downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Quantitative Data: Inhibitory Activity of AST5902

The inhibitory potency of AST5902 has been evaluated in various preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AST5902 against different EGFR mutations in cell-based assays, comparing its activity to the parent drug, Furmonertinib, and another third-generation EGFR TKI, Osimertinib.

| Mutation Type | Cell Line | Activating Mutation | AST5902 IC50 (nM) | Furmonertinib IC50 (nM) | Osimertinib IC50 (nM) |

| WT EGFR | A431 | WT | 273.1 | 162.6 | 471.6 |

| Classical mutations | PC-9 | Ex19Del | 6.1 | 3.3 | 12.9 |

| Classical mutations | H1975 | L858R/T790M | 18 | 10 | 24 |

Data sourced from ArriVent BioPharma presentation on Furmonertinib.[4]

These data indicate that AST5902 is a potent inhibitor of clinically relevant EGFR mutations, including the T790M resistance mutation, with a selectivity profile that favors mutant EGFR over wild-type EGFR.

Signaling Pathways

The inhibitory action of AST5902 on EGFR directly impacts downstream signaling cascades that are critical for tumor cell survival and proliferation.

Caption: EGFR signaling pathways inhibited by AST5902.

Experimental Protocols

The characterization of EGFR inhibitors like AST5902 involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified EGFR kinase domains.

Caption: Workflow for a biochemical EGFR kinase assay.

Methodology:

-

Enzyme Preparation: Purified recombinant EGFR kinase domains (both wild-type and various mutant forms) are used.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Reaction Mixture: The EGFR enzyme, AST5902, a peptide substrate, and ATP (often radiolabeled with ³²P or ³³P) are combined in a reaction buffer.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this is done by measuring the incorporation of the radiolabel. In other formats, luminescence or fluorescence-based detection methods can be used.

-

Data Analysis: The percentage of inhibition at each concentration of AST5902 is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.

Methodology:

-

Cell Culture: Human cancer cell lines expressing either wild-type or mutant EGFR (e.g., A431 for WT, PC-9 for Ex19Del, H1975 for L858R/T790M) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin-based assays.

-

Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value, representing the concentration of AST5902 that inhibits cell proliferation by 50%.

Western Blot Analysis of EGFR Pathway Phosphorylation

This technique is used to confirm that the inhibitor is acting on its intended target within the cell and to assess the downstream effects on the signaling pathway.

Methodology:

-

Cell Treatment: Cancer cells are treated with this compound at various concentrations for a specific duration.

-

Cell Lysis: The cells are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration in the lysates is determined to ensure equal loading.

-

SDS-PAGE and Western Blotting: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated forms of EGFR (p-EGFR), AKT (p-AKT), and ERK (p-ERK), as well as antibodies for the total protein levels of EGFR, AKT, and ERK as loading controls.

-

Visualization: The bands are visualized using secondary antibodies conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, which is then detected.

Conclusion

This compound, the primary active metabolite of Alflutinib, is a potent, selective, and irreversible inhibitor of mutant EGFR, including the T790M resistance mutation. Its mechanism of action involves the covalent modification of the EGFR kinase domain, leading to the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival. The quantitative data from preclinical studies confirm its high potency against clinically relevant EGFR mutations. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other EGFR inhibitors in the drug development pipeline.

References

- 1. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. arrivent.com [arrivent.com]

- 5. safety-clinical-activity-and-pharmacokinetics-of-alflutinib-ast2818-in-patients-with-advanced-nsclc-with-egfr-t790m-mutation - Ask this paper | Bohrium [bohrium.com]

AST5902 Trimesylate: An In-Depth Technical Guide on a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed to combat non-small cell lung cancer (NSCLC) harboring both activating EGFR mutations and the T790M resistance mutation, Alflutinib and its metabolite AST5902 represent a significant advancement in targeted cancer therapy. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to AST5902 as an EGFR inhibitor. Both Alflutinib and AST5902 contribute to the in vivo pharmacological activity.[2]

Introduction to this compound

AST5902 is formed through the N-demethylation of Alflutinib, a process primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[1][3] It shares a similar spectrum of activity and selectivity with its parent compound, Alflutinib.[4] The chemical structures of Alflutinib and AST5902 are available.[5] Preclinical and clinical studies have demonstrated that AST5902 has comparable exposure to Alflutinib at steady-state clinical doses, underscoring its significant contribution to the overall therapeutic effect.[4]

Mechanism of Action

AST5902, like its parent compound, is an irreversible inhibitor of EGFR. It is designed with a trifluoro-ethoxypyridine group which is believed to enhance its interaction with the hydrophobic pocket of the EGFR kinase domain across various mutant forms.[4] This covalent binding to a cysteine residue (C797) within the ATP-binding site of the EGFR kinase domain leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.[6]

dot

References

- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furmonertinib (Alflutinib, AST2818) is a potential positive control drug comparable to rifampin for evaluation of CYP3A4 induction in sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arrivent.com [arrivent.com]

- 5. researchgate.net [researchgate.net]

- 6. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]

AST5902 Trimesylate: A Technical Overview of its Antineoplastic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is approved in China for the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[3] AST5902 is formed via N-demethylation of Alflutinib, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][3] At steady state, the plasma exposure of AST5902 is comparable to that of its parent compound, Alflutinib, indicating its significant contribution to the overall clinical efficacy.[4] This technical guide provides a comprehensive overview of the antineoplastic activity of AST5902, drawing from available data on Alflutinib and its active metabolite.

Core Mechanism of Action: EGFR Inhibition

AST5902, as the active metabolite of a third-generation EGFR TKI, exerts its antineoplastic effects by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent modification is particularly effective against EGFR isoforms harboring activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while showing significantly less activity against wild-type EGFR. The inhibition of these mutated EGFRs blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Signaling Pathway

The binding of AST5902 to mutant EGFR prevents its autophosphorylation, thereby inhibiting the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell cycle progression, apoptosis, and angiogenesis.

Quantitative Data on Antineoplastic Activity

While specific preclinical data for AST5902, such as IC50 values against various cell lines, are not extensively available in published literature, the clinical efficacy of its parent drug, Alflutinib, provides strong evidence of its potent antineoplastic activity.

Clinical Efficacy of Alflutinib (AST2818) in NSCLC with EGFR T790M Mutation

| Parameter | Result | Study Population | Reference |

| Objective Response Rate (ORR) | 76.7% (89 of 116) | Dose-expansion study (40-240 mg) | [4] |

| ORR in patients with CNS metastases | 70.6% (12 of 17) | Dose-expansion study | [4] |

| Phase IIb ORR | 73.6% (95% CI 67.3–79.3) | 220 patients, 80 mg once daily | |

| Phase IIb Disease Control Rate (DCR) at 12 weeks | 82.3% (95% CI 76.6-87.1) | 220 patients, 80 mg once daily | |

| Phase IIb Median Progression-Free Survival (PFS) | 7.6 months (95% CI 7.0–NA) | 220 patients, 80 mg once daily |

Pharmacokinetic Parameters of Alflutinib and AST5902

A study on the metabolic disposition of Furmonertinib (Alflutinib) provided insights into the pharmacokinetics of the parent drug and its active metabolite, AST5902.

| Parameter | Alflutinib (Parent Drug) | AST5902 (Active Metabolite) | Condition | Reference |

| Time to maximum plasma concentration (tmax) | 6.0 h | 10.0 h | Single oral dose in healthy male volunteers | [1] |

| Percentage of total radioactivity in plasma (AUC0-∞) | 1.68% | 0.97% | Single oral dose of [14C]-furmonertinib mesylate | [1] |

| Steady-state exposure | Comparable to AST5902 | Comparable to Alflutinib | Multiple oral administrations in NSCLC patients | [4] |

Preclinical studies have also indicated that both Alflutinib and AST5902 exhibit excellent intracranial distribution, which supports the clinical findings of efficacy in patients with central nervous system (CNS) metastases.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AST5902 are not publicly available. However, based on standard methodologies for assessing the antineoplastic activity of EGFR inhibitors, the following protocols would be representative of the key experiments conducted.

In Vitro Cell Proliferation Assay (IC50 Determination)

This assay is fundamental for determining the concentration of an inhibitor required to inhibit 50% of cancer cell growth.

1. Cell Culture:

-

Culture human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M, HCC827 for exon 19 deletion) and wild-type EGFR (e.g., A549) in appropriate media (e.g., RPMI-1640 with 10% FBS).

2. Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions to achieve a range of final concentrations for treatment.

3. Cell Seeding and Treatment:

-

Seed cells in 96-well plates at a density of 3,000-8,000 cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of AST5902 or vehicle control (DMSO).

4. Incubation and Viability Assessment:

-

Incubate the plates for 72 hours.

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

5. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the antitumor efficacy of a compound in a living organism.

1. Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NOD-SCID).

2. Tumor Implantation:

-

Subcutaneously inject human NSCLC cells (e.g., H1975) into the flanks of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

3. Treatment Administration:

-

Randomize mice into treatment and control groups.

-

Administer this compound (or vehicle control) orally once daily.

4. Tumor Measurement and Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and general health.

5. Endpoint and Analysis:

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.

-

Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).

-

Calculate the tumor growth inhibition (TGI) percentage.

Western Blot Analysis for Downstream Signaling Inhibition

This technique is used to detect the phosphorylation status of key proteins in the EGFR signaling pathway.

1. Cell Treatment and Lysis:

-

Treat NSCLC cells with AST5902 for a specified time.

-

Lyse the cells to extract proteins.

2. Protein Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

3. Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total EGFR, AKT, and ERK, as well as a loading control (e.g., GAPDH).

-

Incubate with HRP-conjugated secondary antibodies.

4. Detection and Analysis:

-

Visualize protein bands using a chemiluminescence detection system.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

Conclusion

This compound is the principal active metabolite of the third-generation EGFR inhibitor Alflutinib, contributing significantly to its clinical antineoplastic activity. While detailed preclinical data for AST5902 is not widely published, the robust clinical efficacy of Alflutinib in patients with EGFR T790M-mutated NSCLC underscores the potent and selective inhibitory activity of AST5902 against mutant EGFR. Its mechanism of action involves the irreversible inhibition of mutated EGFR, leading to the suppression of critical downstream signaling pathways like MAPK and PI3K/AKT. The favorable pharmacokinetic profile, including comparable steady-state exposure to the parent drug and excellent CNS penetration, further solidifies its role as a key contributor to the therapeutic effects of Alflutinib. Further research and publication of specific preclinical data on AST5902 will be valuable for a more complete understanding of its pharmacological profile.

References

- 1. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. allist.com.cn [allist.com.cn]

- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on AST5902 Trimesylate for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a significant subset of cases driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While the development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these patients, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors. AST5902 trimesylate, the principal and pharmacologically active metabolite of furmonertinib (also known as alflutinib or AST2818), is a third-generation EGFR TKI designed to overcome this resistance. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols to facilitate further research and development in the field of NSCLC.

AST5902 is formed via the N-demethylation of furmonertinib, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] At steady state, the plasma exposure of AST5902 is comparable to that of its parent drug, furmonertinib.[3] Preclinical and clinical studies have demonstrated that AST5902 retains a similar spectrum of potent and selective inhibitory activity against sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[1][4]

Mechanism of Action and Signaling Pathway

AST5902, like its parent compound furmonertinib, is an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary signaling cascades inhibited by AST5902 are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

References

- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and Verification of a Physiologically Based Pharmacokinetic Model of Furmonertinib and Its Main Metabolite for Drug–Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arrivent.com [arrivent.com]

The Central Role of Cytochrome P450 3A4 in the Metabolism of AST5902 Trimesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AST5902 trimesylate, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) inhibitor alflutinib (AST2818), plays a crucial role in the therapeutic efficacy of its parent compound. The metabolic conversion of alflutinib to AST5902 is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This technical guide provides an in-depth analysis of the role of CYP3A4 in the metabolism of AST5902, summarizing key quantitative data, detailing experimental methodologies, and visualizing the metabolic pathway and experimental workflows. Understanding this metabolic pathway is critical for predicting drug-drug interactions and optimizing the clinical use of alflutinib.

Introduction

Alflutinib is a potent inhibitor of EGFR with both sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC). Its biotransformation to the active metabolite AST5902 is a key step in its mechanism of action, with both compounds contributing to the overall anti-tumor activity[1][2]. The primary enzyme responsible for this metabolic conversion is CYP3A4, one of the most important drug-metabolizing enzymes in humans[3][4][5][6]. This document consolidates the current knowledge on the CYP3A4-mediated metabolism of AST5902, providing a technical resource for researchers in pharmacology and drug development.

Quantitative Analysis of CYP3A4-Mediated Metabolism

Clinical and in vitro studies have quantified the significant role of CYP3A4 in the pharmacokinetics of alflutinib and the formation of AST5902. A key clinical study investigated the effect of rifampicin, a strong CYP3A4 inducer, on the plasma concentrations of alflutinib and AST5902 in healthy volunteers[1][7][8]. The results of this study are summarized in the table below.

Table 1: Effect of Co-administration of Rifampicin (a Strong CYP3A4 Inducer) on the Pharmacokinetics of Alflutinib and AST5902 [1][7]

| Analyte | Pharmacokinetic Parameter | Alflutinib Alone | Alflutinib + Rifampicin | % Change |

| Alflutinib | AUC0-∞ | Data not specified | Data not specified | -86% |

| Cmax | Data not specified | Data not specified | -60% | |

| AST5902 | AUC0-∞ | Data not specified | Data not specified | -17% |

| Cmax | Data not specified | Data not specified | +9% (1.09-fold increase) | |

| Total Active Ingredients (Alflutinib + AST5902) | AUC0-∞ | Data not specified | Data not specified | -62% |

| Cmax | Data not specified | Data not specified | -39% |

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration.

The substantial decrease in alflutinib exposure upon CYP3A4 induction confirms that it is a major substrate of this enzyme. The corresponding, though less pronounced, decrease in AST5902 exposure suggests that while its formation is CYP3A4-dependent, it may also be cleared by pathways inducible by rifampicin[2].

In vitro studies have further elucidated the specific contribution of various CYP isoforms to the formation of AST5902.

Table 2: Relative Contribution of Human CYP Isoforms to the Formation of AST5902 from Alflutinib in vitro [3]

| CYP Isoform | Contribution to AST5902 Formation |

| CYP3A4 | Predominant |

| CYP3A5 | Minor |

| CYP2C8 | Minor |

| CYP2C9 | Minor |

| CYP2C19 | Minor |

| CYP2E1 | Minor |

These in vitro findings corroborate the clinical data, identifying CYP3A4 as the principal enzyme in the metabolic activation of alflutinib to AST5902[3].

Experimental Protocols

The following sections describe the general methodologies employed in the key in vitro and in vivo studies that have defined the role of CYP3A4 in AST5902 metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLMs) and Recombinant CYP Enzymes

This experimental approach is fundamental to identifying the specific enzymes responsible for a drug's metabolism.

Objective: To determine the primary CYP isoforms involved in the conversion of alflutinib to AST5902.

Methodology:

-

Incubation: Alflutinib is incubated with human liver microsomes (HLMs) or individual recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5, CYP2C8, etc.) in the presence of an NADPH-generating system to initiate the metabolic reaction.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent, such as acetonitrile.

-

Sample Analysis: The concentration of alflutinib and the newly formed AST5902 in the incubation mixture is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is calculated for each CYP isoform to determine their relative contributions.

References

- 1. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]

- 3. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]

- 7. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]

- 8. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Discovery and Development of AST5902 Trimesylate: A Third-Generation EGFR Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AST5902 trimesylate is the principal and pharmacologically active metabolite of alflutinib (also known as furmonertinib and AST2818), a highly potent, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is approved in China for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, including the T790M resistance mutation. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AST5902 and its parent compound, alflutinib. It includes a summary of key quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Introduction

The development of EGFR TKIs has revolutionized the treatment of a subset of NSCLC patients whose tumors harbor activating EGFR mutations. However, the efficacy of first and second-generation EGFR TKIs is often limited by the emergence of the T790M resistance mutation. Third-generation EGFR TKIs were designed to overcome this resistance mechanism while sparing wild-type EGFR, thereby reducing off-target toxicities. Alflutinib is a novel, irreversible third-generation EGFR TKI that has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC. Following oral administration, alflutinib is metabolized to AST5902, which is a major circulating and active metabolite that contributes significantly to the overall efficacy of the drug.

Discovery and Preclinical Development

Discovery

The discovery of alflutinib and its active metabolite AST5902 was driven by the need for effective therapies against T790M-positive NSCLC. The chemical structure of alflutinib was optimized to provide potent and selective inhibition of mutant EGFR. Preclinical studies have primarily focused on the parent drug, alflutinib, with the understanding that its in vivo activity is mediated by both the parent compound and its active metabolite, AST5902.

In Vitro Activity

While specific IC50 values for AST5902 are not extensively reported in publicly available literature, preclinical data for alflutinib (furmonertinib) demonstrate its potent and selective activity against clinically relevant EGFR mutations.

Table 1: In Vitro Inhibitory Activity of Alflutinib against EGFR Mutations

| EGFR Mutation | Cell Line | IC50 (nM) |

| G719S | Ba/F3 | 12.4 |

| L861Q | Ba/F3 | 3.8 |

| S768I | Ba/F3 | 21.6 |

| Exon 20 insertion (S768_D770dup) | Unknown | 11 |

| Exon 20 insertion (A767_V769dup) | Unknown | 14 |

| Exon 20 insertion (N771_H773dup) | Unknown | 20 |

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against various EGFR-mutant cell lines.

Methodology:

-

Cell Culture: Ba/F3 murine pro-B cells are stably transfected to express various human EGFR mutations. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells per well.

-

The test compound (alflutinib or AST5902) is serially diluted and added to the wells.

-

Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions.

-

Absorbance is measured using a microplate reader.

-

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Pharmacokinetics

Metabolism and Drug-Drug Interactions

Alflutinib is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme to form its active metabolite, AST5902.[1] Both alflutinib and AST5902 contribute to the pharmacological activity in vivo.[1] Co-administration of alflutinib with strong inducers of CYP3A4, such as rifampicin, can significantly decrease the exposure of alflutinib and, to a lesser extent, AST5902.[1] Therefore, concomitant use of strong CYP3A4 inducers should be avoided during alflutinib treatment.[1]

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers and patients with NSCLC have characterized the absorption, distribution, metabolism, and excretion of alflutinib and AST5902.

Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 in Healthy Volunteers (Single 80 mg dose)

| Parameter | Alflutinib | AST5902 |

| Tmax (h) | ~3-6 | ~10 |

| Cmax (ng/mL) | ~25.4 - 39.6 | ~6.58 |

| AUC0-∞ (h*ng/mL) | ~843 - 1110 | ~572 |

| t1/2 (h) | ~34-41 | ~58 |

Experimental Protocols

Objective: To evaluate the pharmacokinetics of alflutinib and its metabolite AST5902.

Methodology:

-

Study Design: A single-center, open-label, single-dose, two-period crossover study.

-

Participants: Healthy male volunteers meeting the inclusion and exclusion criteria.

-

Treatment: A single oral dose of 80 mg alflutinib administered under fasting and fed conditions.

-

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.

-

Bioanalysis: Plasma concentrations of alflutinib and AST5902 are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.

Clinical Development

Clinical Efficacy

Phase I and II clinical trials have demonstrated the significant anti-tumor activity of alflutinib in patients with advanced NSCLC harboring the EGFR T790M mutation who have progressed on prior EGFR TKI therapy.

Table 3: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase IIb Study - NCT03452592) [2]

| Endpoint | Result |

| Objective Response Rate (ORR) | 73.6% (95% CI: 67.3–79.3) |

| Disease Control Rate (DCR) at 12 weeks | 82.3% (95% CI: 76.6-87.1) |

| Median Progression-Free Survival (PFS) | 7.6 months (95% CI: 7.0–NA) |

Safety and Tolerability

Alflutinib has shown a manageable safety profile in clinical trials. The most common adverse events are generally mild to moderate in severity.

Table 4: Common Treatment-Related Adverse Events (Phase IIb Study - NCT03452592) [2]

| Adverse Event | Incidence (%) |

| Increased aspartate aminotransferase | 15.0 |

| Upper respiratory tract infection | 15.0 |

| Cough | 15.0 |

Experimental Protocols

Objective: To assess the efficacy and safety of alflutinib in patients with EGFR T790M-mutated NSCLC.

Methodology:

-

Study Design: A multicenter, single-arm, open-label study.

-

Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who have progressed after first or second-generation EGFR-TKI therapy.

-

Intervention: Alflutinib 80 mg administered orally once daily.

-

Primary Endpoint: Objective response rate (ORR) as assessed by an independent radiological review committee according to RECIST 1.1.

-

Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

-

Safety Assessment: Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

Signaling Pathway and Mechanism of Action

AST5902, as the active metabolite of alflutinib, exerts its anti-tumor effect by irreversibly inhibiting the kinase activity of mutant EGFR. This blockade prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for tumor cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.

Caption: EGFR Signaling Pathway Inhibition by AST5902.

Conclusion

This compound, the active metabolite of alflutinib, is a key contributor to the clinical efficacy of this third-generation EGFR TKI. The development of alflutinib and the understanding of the pharmacological role of AST5902 represent a significant advancement in the treatment of EGFR T790M-mutated NSCLC. The potent and selective inhibition of mutant EGFR, coupled with a manageable safety profile, positions alflutinib as an important therapeutic option for this patient population. Further research may focus on the specific contributions of AST5902 to the overall activity and potential for overcoming other resistance mechanisms.

References

An In-Depth Technical Guide on the Efficacy of AST5902 Trimesylate Against EGFR Sensitizing and Resistance Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations remains a significant clinical challenge. AST5902 trimesylate, the active metabolite of the third-generation EGFR inhibitor alflutinib (also known as furmonertinib), has demonstrated potent activity against both initial sensitizing mutations and the common T790M resistance mutation.[1] This technical guide provides a comprehensive overview of the preclinical data on AST5902, focusing on its effects on various EGFR mutations, detailed experimental methodologies, and the underlying signaling pathways.

Core Efficacy Data of this compound

AST5902 exhibits a strong inhibitory profile against clinically relevant EGFR mutations while maintaining a degree of selectivity over wild-type (WT) EGFR. This selectivity is a hallmark of third-generation EGFR inhibitors, aiming to reduce off-target toxicities.

In Vitro Kinase and Cellular Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of AST5902 have been determined against a panel of EGFR mutations in both kinase and cell-based assays. These values are crucial for understanding the potency and selectivity of the compound.

| Target/Cell Line | EGFR Mutation Status | AST5902 IC50 (nM) |

| Kinase Assays | ||

| EGFR | Wild-Type | 6.9[2] |

| EGFR L858R | L858R | 2.9[2] |

| EGFR L858R/T790M | L858R/T790M | 0.92[2] |

| Cell-Based Assays | ||

| A431 | Wild-Type | 273.1[2] |

| PC-9 | Exon 19 Deletion | 6.1[2] |

| H1975 | L858R/T790M | Not explicitly stated for AST5902, but alflutinib IC50 is reported as 17.5 ± 0.1 nM. AST5902 has similar antitumor activity. |

| Ba/F3 | G719S | 12.4 (for furmonertinib)[1] |

| Ba/F3 | S768I | 21.6 (for furmonertinib)[1] |

| Ba/F3 | L861Q | 3.8 (for furmonertinib)[1] |

Note: Data for G719S, S768I, and L861Q are for the parent compound furmonertinib, but AST5902 is stated to have similar activity.[1]

In Vivo Antitumor Activity

Preclinical in vivo studies using xenograft models have demonstrated the potent antitumor efficacy of AST5902.

| Animal Model | Tumor Xenograft | Treatment and Dose | Outcome |

| Nude Mice | PC-9 (EGFR Exon 19 Deletion) | AST5902 (3, 10, 30 mg/kg, once daily) | Dose-dependent partial or complete tumor regression.[2] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of AST5902.

Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the cytotoxic effect of AST5902 on cancer cell lines with different EGFR mutation statuses.

Materials:

-

Cancer cell lines (e.g., A431, PC-9, H1975)

-

This compound

-

96-well plates

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Signaling

This technique is employed to investigate the effect of AST5902 on the phosphorylation of EGFR and its downstream signaling proteins, such as Akt and ERK.

Materials:

-

Cancer cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency, serum-starve overnight, and then treat with AST5902 for 2-4 hours.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

In Vivo Xenograft Model

This model is used to evaluate the antitumor activity of AST5902 in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., PC-9)

-

This compound

-

Vehicle solution

Procedure:

-

Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer AST5902 or vehicle orally, once daily.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Data Analysis: Plot the average tumor volume over time for each group to assess tumor growth inhibition.

Signaling Pathways and Mechanism of Action

AST5902, as a third-generation EGFR inhibitor, acts by irreversibly binding to the cysteine residue at position 797 (C797) in the ATP-binding pocket of the EGFR kinase domain.[2] This covalent bond effectively blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation and survival.

EGFR Signaling Pathway and Inhibition by AST5902

The diagram above illustrates the canonical EGFR signaling pathways and the point of intervention by AST5902. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK cascades, which ultimately promote cell proliferation and survival. AST5902 competitively and irreversibly binds to the ATP-binding site of the EGFR kinase domain, thereby blocking these downstream signals.

Preclinical Evaluation Workflow for AST5902

Conclusion

This compound, the active metabolite of alflutinib, demonstrates potent and selective inhibitory activity against EGFR-sensitizing mutations and the T790M resistance mutation. Preclinical data from in vitro and in vivo studies support its efficacy in inhibiting the proliferation of EGFR-mutant NSCLC cells by blocking the PI3K/Akt and MAPK/ERK signaling pathways. Further investigation into its activity against other resistance mutations, such as C797S, is warranted to fully delineate its clinical potential in the evolving landscape of EGFR-targeted therapies. This technical guide provides a foundational understanding of the preclinical profile of AST5902 for researchers and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for AST5902 Trimesylate In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the primary and pharmacologically active metabolite of Alflutinib (Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is indicated for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR activating mutations, including the T790M resistance mutation. In vivo, Alflutinib is metabolized to AST5902, and both compounds contribute to the overall therapeutic effect. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its kinase inhibitory activity, effects on cancer cell proliferation, and its mechanism of action on the EGFR signaling pathway.

Quantitative Data Summary

The in vitro potency and selectivity of this compound have been evaluated in various biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against a panel of protein kinases and in different cancer cell lines with defined EGFR mutation statuses.

Table 1: AST5902 Kinase Inhibitory Activity [1]

| Kinase Target | AST5902 IC50 (nM) |

| ALK | 519 |

| BLK | 581 |

| BRK | >1000 |

| BTK | 276 |

| EGFR | 6.9 |

| EGFR_L858R | 2.9 |

| EGFR_T790M_L858R | 0.92 |

Table 2: AST5902 Cell-Based Proliferation IC50 Values [1]

| Cell Line | Cancer Type | EGFR Mutation Status | AST5902 IC50 (nM) |

| A431 | Epidermoid Carcinoma | Wild Type (WT) | 273.1 |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 6.1 |

| H1975 | Non-Small Cell Lung Cancer | L858R/T790M | 25.5 |

Signaling Pathway Diagram

The following diagram illustrates the EGFR signaling pathway and the point of inhibition by AST5902.

Experimental Protocols

EGFR Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of AST5902 against EGFR. The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the EGFR kinase domain.

Materials:

-

Recombinant EGFR kinase (Wild-Type, L858R, or L858R/T790M)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

5X Kinase Buffer A

-

TR-FRET Dilution Buffer

-

This compound

-

DMSO

-

384-well plates

Workflow Diagram:

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Subsequently, create a 4X working solution of each concentration in 1X Kinase Buffer A.

-

Kinase/Antibody Mixture: Prepare a 2X solution of the EGFR kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.

-

Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A.

-

Assay Plate Setup: To a 384-well plate, add 4 µL of each 4X AST5902 dilution.

-

Reaction Initiation: Add 8 µL of the 2X Kinase/Antibody mixture to each well, followed by the addition of 4 µL of the 4X Tracer solution. The final reaction volume is 16 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with an excitation of 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the AST5902 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

NSCLC cell lines (e.g., PC-9, H1975) and A431 cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO

-

Sterile, opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of AST5902. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the vehicle control wells. Plot the percentage of cell viability against the logarithm of the AST5902 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This protocol is for the detection of phosphorylated EGFR (p-EGFR) and total EGFR in cell lysates to assess the inhibitory effect of AST5902 on EGFR signaling.

Materials:

-

H1975 cells (or other relevant cell lines)

-

Complete cell culture medium

-

This compound

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed H1975 cells in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them for 12-16 hours. Treat the cells with varying concentrations of AST5902 for 2-4 hours.

-

EGF Stimulation: Stimulate the cells with 50 ng/mL of EGF for 15 minutes at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-EGFR Tyr1068, anti-total EGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Use β-actin as a loading control.

-

Analysis: Quantify the band intensities to determine the relative levels of p-EGFR and total EGFR.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound. The quantitative data demonstrates its potent and selective inhibitory activity against clinically relevant EGFR mutations. These assays are essential tools for further preclinical characterization and for elucidating the mechanisms of action of this important anti-cancer agent.

References

Application Notes and Protocols for Studying AST5902 Trimesylate Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This class of inhibitors is designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Preclinical and clinical studies have demonstrated the potent anti-tumor activity of Alflutinib and its metabolite, AST5902.[1][3] These application notes provide detailed protocols for utilizing animal models to evaluate the in vivo efficacy of this compound.

Mechanism of Action: EGFR Signaling Pathway

This compound exerts its anti-neoplastic activity by inhibiting the tyrosine kinase activity of mutant EGFR. This blocks the downstream signaling cascades that promote tumor cell proliferation, survival, and metastasis. The two primary signaling pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

References

- 1. allist.com.cn [allist.com.cn]

- 2. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of AST5902 Trimesylate in Rat Plasma using a Validated UHPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of AST5902, the primary metabolite of firmonertinib, in rat plasma. The described method is rapid, accurate, and precise, making it suitable for pharmacokinetic studies and drug-drug interaction assessments. The protocol details the sample preparation, chromatographic separation, and mass spectrometric detection parameters, along with a summary of the method validation results.

Experimental Protocols

Materials and Reagents

-

AST5902 and firmonertinib reference standards

-

Gefitinib (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma

Instrumentation

-

UHPLC System: Shimadzu LC-20AT[1]

-

Mass Spectrometer: Shimadzu 8040 Triple Quadrupole[2]

-

Analytical Column: Shim-pack Volex PFPP column (50 mm × 2.1 mm, 1.8 μm)[1][2]

Sample Preparation

A protein precipitation method was employed for the extraction of AST5902 and the internal standard from rat plasma.[3][4]

-

Thaw frozen plasma samples to room temperature.

-

To 100 µL of plasma, add 200 µL of acetonitrile and 20 µL of the internal standard (gefitinib).[3][4]

-

Vortex the mixture for 2 minutes to precipitate proteins.

-

Transfer 100 µL of the supernatant to a new tube.

-

Dilute the supernatant with 100 µL of ultrapure water.

-

Mix gently for 30 seconds before injection into the UHPLC-MS/MS system.[3][4]

UHPLC Conditions

-

Mobile Phase A: 0.1% formic acid in water[4]

-

Mobile Phase B: 0.1% formic acid in methanol[4]

-

Flow Rate: 0.4 mL/min[4]

-

Injection Volume: 3 µL[4]

-

Column Temperature: 40°C[3]

-

Gradient Elution Program:

-

0-0.5 min: 10% B

-

0.5-1 min: Increase to 80% B

-

1-2 min: Hold at 80% B

-

2-2.5 min: Decrease to 10% B

-

2.5-3 min: Hold at 10% B[4]

-

MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive[1]

-

Scan Type: Multiple Reaction Monitoring (MRM)[1]

-

Capillary Voltage: 4.5 kV[4]

-

Heating Temperature: 400°C[4]

-

Collision Induced Dissociation Gas Pressure: 230 kPa[4]

-

Atomizing Gas Flow Rate: 3 L/min[4]

-

Drying Gas Flow Rate: 5 L/min[4]

-

MRM Transitions:

Data Presentation

The UHPLC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The quantitative data is summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3]

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |

| AST5902 | 0.05 - 250 | 0.05 |

| Firmonertinib | 0.1 - 500 | 0.1 |

Table 2: Precision and Accuracy of the Method for AST5902 [3]

| QC Level | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (RE%) | Inter-day Accuracy (RE%) |

| LLOQ | 0.05 | 8.46 | 4.15 | - | - |

| Low | 0.15 | 5.79 | 2.25 | - | - |

| Medium | 20 | - | - | - | - |

| High | 200 | - | - | - | - |

Note: Specific RE% values were not fully detailed in the provided search results, but were stated to be within acceptable limits.

Table 3: Recovery [1]

| Analyte | Recovery |

| AST5902 | >85% |

| Firmonertinib | >85% |

Visualizations

Experimental Workflow

Caption: UHPLC-MS/MS Sample Preparation Workflow.

Logical Relationship of the Analytical Method

Caption: Overview of the UHPLC-MS/MS Analytical Method.

References

- 1. Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid [frontiersin.org]

- 3. Frontiers | Development and application of a UHPLC-MS/MS method for the simultaneous determination of firmonertinib and its main metabolite AST-5902 in rat plasma: a study on the in vivo drug interaction between firmonertinib and paxlovid [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

Application Notes and Protocols for Studying Drug-Drug Interactions of AST5902 Trimesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the principal and active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with activating EGFR mutations, including the T790M resistance mutation.[2][3] Both alflutinib and AST5902 contribute to the overall pharmacological activity.[2][4] Understanding the potential for drug-drug interactions (DDIs) is critical for the safe and effective use of alflutinib, as co-administered drugs may alter the plasma concentrations of both the parent drug and its active metabolite, AST5902.

The primary metabolic pathway of alflutinib is through the cytochrome P450 3A4 (CYP3A4) enzyme system, which leads to the formation of AST5902.[2][4] Consequently, AST5902's pharmacokinetic profile is intrinsically linked to the activity of CYP3A4. This document provides detailed application notes and protocols for studying the DDI potential of this compound, focusing on interactions with CYP3A4 inducers and inhibitors.

Data Presentation: Pharmacokinetic Drug-Drug Interactions

The following tables summarize the quantitative impact of co-administered drugs on the pharmacokinetics of alflutinib and its active metabolite, AST5902.

Table 1: Effect of a Strong CYP3A4 Inducer (Rifampicin) on the Pharmacokinetics of Alflutinib and AST5902 in Healthy Volunteers [2][4]

| Analyte | Pharmacokinetic Parameter | Change with Rifampicin Co-administration |

| Alflutinib | AUC₀₋∞ | 86% decrease |

| Cₘₐₓ | 60% decrease | |

| AST5902 | AUC₀₋∞ | 17% decrease |

| Cₘₐₓ | 1.09-fold increase | |

| Total Active Ingredients | AUC₀₋∞ | 62% decrease |

| (Alflutinib + AST5902) | Cₘₐₓ | 39% decrease |

Table 2: Qualitative Effect of a CYP3A4 Inhibitor (Paxlovid) on the Pharmacokinetics of Furmonertinib (Alflutinib) and AST5902 in Rats

| Analyte | Pharmacokinetic Parameter | Change with Paxlovid Co-administration |

| Furmonertinib | AUC | Significant increase |

| Cₘₐₓ | Significant increase | |

| AST5902 | AUC | Significant decrease |

| Tₘₐₓ | Significant decrease | |

| Cₘₐₓ | Significant decrease |

Signaling and Metabolic Pathways

The metabolism of alflutinib to AST5902 is a critical pathway to consider in DDI studies. The following diagram illustrates this metabolic conversion and the points of interaction for CYP3A4 inducers and inhibitors.

Caption: Metabolic pathway of alflutinib to AST5902 via CYP3A4 and points of drug-drug interaction.

Experimental Protocols

Protocol 1: In Vivo Assessment of a CYP3A4 Inducer's Effect on Alflutinib and AST5902 Pharmacokinetics in Humans

This protocol is based on a clinical study investigating the effects of rifampicin.[2][4]

1. Study Design:

-

A single-center, open-label, single-sequence trial over two periods.

-

Period 1: Baseline pharmacokinetics of alflutinib.

-

Period 2: Pharmacokinetics of alflutinib with co-administration of a strong CYP3A4 inducer.

2. Subject Population:

-

Healthy adult volunteers.

-

Inclusion/exclusion criteria should be clearly defined to ensure subject safety and data integrity.

3. Dosing Regimen:

-

Day 1: Administer a single oral dose of 80 mg alflutinib.

-

Day 15-30: Administer a continuous daily oral dose of 600 mg rifampicin.

-

Day 22: Administer a single oral dose of 80 mg alflutinib concurrently with the daily dose of rifampicin.

4. Pharmacokinetic Sampling:

-

Period 1 (Alflutinib alone): Collect serial blood samples at pre-dose and at specified time points up to 240 hours post-dose on Day 1 through Day 10.

-

Period 2 (Alflutinib with Rifampicin): Collect serial blood samples at pre-dose and at specified time points up to 240 hours post-dose on Day 22 through Day 31.

5. Bioanalytical Method:

-

Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the simultaneous quantification of alflutinib and AST5902 in plasma.

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

-

Calculate the following pharmacokinetic parameters for alflutinib, AST5902, and total active ingredients for both periods:

-

Area under the plasma concentration-time curve from time zero to infinity (AUC₀₋∞).

-

Maximum observed plasma concentration (Cₘₐₓ).

-

Time to reach Cₘₐₓ (Tₘₐₓ).

-

Terminal elimination half-life (t₁/₂).

-

-

Compare the geometric mean ratios of AUC₀₋∞ and Cₘₐₓ between Period 2 and Period 1 to determine the magnitude of the drug-drug interaction.

Caption: Experimental workflow for a clinical DDI study with a CYP3A4 inducer.

Protocol 2: In Vivo Assessment of a CYP3A4 Inhibitor's Effect on Alflutinib and AST5902 Pharmacokinetics in a Preclinical Model (Rats)

This protocol is a general representation based on the study involving paxlovid.

1. Study Design:

-

A crossover or parallel-group design can be used.

-

Group 1: Alflutinib administration alone.

-

Group 2: Alflutinib administration with a CYP3A4 inhibitor.

2. Animal Model:

-

Male Sprague-Dawley rats are a commonly used model.

3. Dosing Regimen:

-

Determine appropriate dose levels for alflutinib and the CYP3A4 inhibitor (e.g., paxlovid) in rats based on allometric scaling or literature review.

-

Group 1: Administer a single oral dose of alflutinib.

-

Group 2: Pre-treat with the CYP3A4 inhibitor for a specified duration, then co-administer a single oral dose of alflutinib with the inhibitor.

4. Pharmacokinetic Sampling:

-

Collect serial blood samples via a cannulated vessel (e.g., jugular vein) at pre-dose and at specified time points post-alflutinib administration.

5. Bioanalytical Method:

-

Utilize a validated UHPLC-MS/MS method for the simultaneous determination of alflutinib and AST5902 in rat plasma.

-

Gefitinib can be used as an internal standard.

6. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (AUC, Cₘₐₓ, Tₘₐₓ) for alflutinib and AST5902 in both groups.

-

Compare the parameters between the two groups to assess the impact of the CYP3A4 inhibitor.

Conclusion

The pharmacokinetic profile of this compound is significantly influenced by drugs that modulate CYP3A4 activity. Co-administration of strong CYP3A4 inducers, such as rifampicin, can lead to a substantial decrease in the exposure of the total active components (alflutinib and AST5902), potentially compromising therapeutic efficacy. Conversely, CYP3A4 inhibitors are expected to increase the exposure of alflutinib while decreasing the formation and exposure of AST5902. These interactions highlight the importance of careful medication management in patients receiving alflutinib. The protocols outlined in this document provide a framework for conducting DDI studies to further characterize the interaction profile of alflutinib and its active metabolite, AST5902. It is recommended that concomitant use of strong CYP3A4 inducers be avoided during alflutinib treatment.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Application Notes and Protocols for AST5902 Trimesylate in Xenograft Models of Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the principal and active metabolite of Alflutinib (also known as Furmonertinib, AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Alflutinib is approved for the treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations.[1][3] In vivo, Alflutinib is metabolized by CYP3A4 to AST5902, and at steady state, the exposure to both the parent drug and its active metabolite are comparable.[1] This indicates that AST5902 is responsible for a significant portion of the therapeutic activity of Alflutinib. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical xenograft models of lung cancer to evaluate its anti-tumor efficacy and mechanism of action.

Mechanism of Action and Signaling Pathway

AST5902, as an active metabolite of a third-generation EGFR TKI, targets sensitizing EGFR mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation that emerges after treatment with first- and second-generation EGFR TKIs. The binding of ligands, such as EGF, to the EGFR receptor triggers its dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain. This activation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which promote cell proliferation, survival, and invasion. AST5902 inhibits the kinase activity of the mutated EGFR, thereby blocking these downstream pathways and leading to tumor growth inhibition.

Data Presentation

While specific preclinical data for AST5902 in xenograft models is not extensively published, the clinical efficacy of its parent compound, Alflutinib, provides strong evidence of its anti-tumor activity. The following table summarizes key clinical data for Alflutinib, where AST5902 is a major contributor to the observed effects.

| Parameter | Value | Clinical Study Context | Reference |

| Objective Response Rate (ORR) | 76.7% | Patients with EGFR T790M-mutant NSCLC | [1] |

| ORR in CNS Metastases | 70.6% | Subgroup of patients with central nervous system metastases | [1] |

| Median Progression-Free Survival (PFS) | 9.6 months | Phase IIb study in EGFR T790M-mutant NSCLC | [4] |

| Steady State Exposure | Comparable for Alflutinib and AST5902 | Pharmacokinetic analysis in patients | [1] |

Experimental Protocols

The following are detailed protocols for conducting xenograft studies to evaluate the efficacy of this compound in lung cancer models. These are representative protocols and may require optimization based on the specific cell line and animal model used.

Cell Line-Derived Xenograft (CDX) Model Protocol

Objective: To evaluate the in vivo anti-tumor activity of this compound in a subcutaneous lung cancer CDX model.

Materials:

-

Human NSCLC cell line with relevant EGFR mutations (e.g., NCI-H1975: L858R and T790M)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Immunodeficient mice (e.g., female BALB/c nude or NOD/SCID, 6-8 weeks old)

-

Matrigel

-

Cell culture reagents

-

Calipers

-

Standard animal housing and surgical equipment

Procedure:

-

Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Tumor Cell Implantation:

-

Harvest cells during the logarithmic growth phase and resuspend in sterile phosphate-buffered saline (PBS).

-

Mix the cell suspension with an equal volume of Matrigel to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of this compound in DMSO.

-

On each day of treatment, dilute the stock solution with the vehicle to the desired final concentrations.

-

Administer this compound or vehicle control to the respective groups via oral gavage once daily. The dosage will need to be determined based on preliminary dose-ranging studies.

-

-

Efficacy Evaluation:

-

Continue to measure tumor volumes and body weights every 2-3 days.

-

At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Analyze the statistical significance of the differences in tumor volume and weight between groups.

-

Patient-Derived Xenograft (PDX) Model Protocol

Objective: To assess the efficacy of this compound in a more clinically relevant PDX model of lung cancer.